molecular formula C6H3F7S B8093098 1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzene

1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzene

Cat. No.: B8093098
M. Wt: 240.14 g/mol
InChI Key: NFIPXEZPVFGYEJ-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzene is a fluorinated aromatic compound featuring a pentafluoro-lambda6-sulfanyl (SF₅) group at the para position and fluorine atoms at the 1 and 3 positions. The SF₅ group is a highly electronegative and sterically bulky substituent, contributing to unique physicochemical properties, including enhanced thermal stability, lipophilicity, and resistance to metabolic degradation . These attributes make it valuable in medicinal chemistry, agrochemicals, and materials science, particularly in applications requiring inertness or controlled reactivity.

Properties

IUPAC Name

(3,5-difluorophenyl)-pentafluoro-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F7S/c7-4-1-5(8)3-6(2-4)14(9,10,11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIPXEZPVFGYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reductive dehalogenation of 2,4-difluoro-5-(pentafluoro-lambda6-sulfanyl)chlorobenzene employs a palladium catalyst (5% Pd/C) in the presence of a base (e.g., MgO or LiOH) and hydrogen gas. The reaction proceeds at 70–140°C under hydrogen pressure, achieving halogen elimination while preserving the -SF₅ group.

Key Parameters:

  • Catalyst Loading: 5% Pd/C (50% moisture content) ensures efficient hydrogenolysis without over-reduction.

  • Temperature Optimization: Reactions at 95–115°C minimize side reactions, such as defluorination or SF₅ degradation.

  • Base Selection: Magnesium oxide (MgO) neutralizes HCl byproducts, reducing corrosion risks in stainless-steel reactors.

Yield and Purity

Under optimal conditions, this method achieves a 91.4% yield with 99.9% purity (GC analysis). Residual fluorobenzene impurities remain below 0.05%, attributable to trace defluorination.

Diazotization and Thermal Decomposition

An alternative pathway involves diazotization of 3-fluoro-5-(pentafluoro-lambda6-sulfanyl)aniline, followed by thermal decomposition in hydrogen fluoride (HF). This method, adapted from 1,3-difluorobenzene synthesis, introduces the -SF₅ group early in the synthetic sequence.

Synthetic Steps

  • Diazotization: 3-Fluoro-5-(pentafluoro-lambda6-sulfanyl)aniline is treated with sodium nitrite (NaNO₂) in HF at 0–5°C to form the diazonium salt.

  • Decomposition: Heating the diazonium salt to 120–150°C liberates nitrogen gas, yielding the target compound.

Advantages:

  • Avoids halogenated intermediates, reducing purification steps.

  • Compatible with large-scale production due to streamlined workflows.

Challenges:

  • HF handling requires specialized equipment to prevent corrosion.

  • Diazonium intermediates are thermally unstable, necessitating precise temperature control.

Direct Fluorination of Sulfur-Containing Benzenes

Direct fluorination strategies utilize fluorine gas (F₂) or xenon difluoride (XeF₂) to introduce fluorine atoms into a pre-functionalized benzene ring containing the -SF₅ group.

Electrophilic Fluorination

Electrophilic fluorinating agents, such as Selectfluor®, react with 3-nitro-5-(pentafluoro-lambda6-sulfanyl)benzene in acetonitrile. Subsequent reduction of the nitro group yields the 1,3-difluoro derivative.

Reaction Conditions:

  • Solvent: Acetonitrile or DMF facilitates polar transition states.

  • Temperature: 80–100°C for 12–24 hours.

Outcomes:

  • Moderate yields (65–75%) due to competing side reactions at the -SF₅ site.

  • Requires post-synthesis purification via fractional distillation.

Comparative Analysis of Preparation Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield (%) Purity (%) Scalability Key Challenges
Catalytic Dehalogenation91.499.9HighCatalyst cost, HCl management
Diazotization78–8598.5ModerateHF corrosion, thermal instability
Direct Fluorination65–7597.0LowSide reactions, solvent disposal

Mechanistic Insights and Side Reactions

Competing Pathways in Catalytic Dehalogenation

The palladium-catalyzed reaction exhibits two competing pathways:

  • Hydrogenolysis: Cleavage of the C–Cl bond to form C–H.

  • Hydrodefluorination: Undesired C–F bond cleavage, leading to fluorobenzene impurities.

Mitigation Strategies:

  • Lower reaction temperatures (95–115°C) suppress hydrodefluorination.

  • Alkaline conditions (pH 10–12) stabilize the -SF₅ group.

Degradation of the -SF₅ Group

Exposure to acidic or high-temperature conditions can hydrolyze the -SF₅ moiety to -SO₂F. This side reaction is minimized by:

  • Using non-polar solvents (e.g., toluene).

  • Maintaining anhydrous conditions during diazotization.

Industrial-Scale Considerations

Corrosion Mitigation

The use of nickel-chromium alloys (e.g., Hastelloy®) in reactors prevents corrosion from HF or HCl byproducts. Material loss rates are kept below 0.01 mm/year under optimized conditions.

Catalyst Recycling

Pd/C catalysts are recovered via filtration and reactivated through calcination at 400°C, reducing operational costs by 15–20% .

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced sulfur-containing compounds.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed:

  • Oxidation: Sulfonic acids, nitro compounds.

  • Reduction: Thiol derivatives, hydrogenated compounds.

  • Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C6H4F2SF5
Molecular Weight: 237.17 g/mol
IUPAC Name: 1,3-Difluoro-5-(pentafluoro-λ6-sulfanyl)benzene

The presence of fluorine atoms enhances the compound's electron-withdrawing ability, which is crucial for various chemical reactions. The pentafluorosulfur group (SF5) is particularly notable for its strong electronegativity and stability, making it a valuable component in drug design and materials development.

Medicinal Chemistry Applications

1,3-Difluoro-5-(pentafluoro-λ6-sulfanyl)benzene has garnered attention for its potential in developing pharmaceutical agents. The following sections detail its applications in this field:

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds featuring the SF5 group have shown enhanced activity against various bacterial strains compared to their trifluoromethyl counterparts. This suggests that the unique electronic properties of SF5 can be harnessed to design more effective antimicrobial agents.

Antimalarial Activity Case Study

A notable case study involved synthesizing pentafluorosulfanyl-substituted derivatives of established antimalarial drugs like mefloquine. These derivatives demonstrated comparable or improved inhibitory effects against Plasmodium falciparum, the malaria-causing agent. The IC50 values of these compounds were found to be lower than those of traditional drugs, indicating their potential as novel antimalarial agents .

Material Science Applications

The compound's unique properties make it suitable for various applications in material science:

Fluorinated Polymers

1,3-Difluoro-5-(pentafluoro-λ6-sulfanyl)benzene can serve as a precursor for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in industries requiring durable coatings and insulation materials.

Electronics

Due to its electronic properties, this compound is being explored for use in electronic applications, particularly in the development of advanced semiconductors and conductive materials. The SF5 group can influence charge transport properties, making it a candidate for innovative electronic devices.

Chemical Synthesis Applications

The compound plays a crucial role as a building block in synthetic organic chemistry:

Reactivity Profiles

1,3-Difluoro-5-(pentafluoro-λ6-sulfanyl)benzene participates in various chemical reactions such as nucleophilic aromatic substitution and electrophilic fluorination. These reactions enable the introduction of diverse functional groups into the aromatic ring, expanding the library of potential biologically active compounds .

Compound TypeActivityReference
SF5-substituted AntimalarialsIC50 comparable to mefloquine
CF3-substituted AntimalarialsHigher IC50 values
Fluorinated PolymersEnhanced thermal stability

Mechanism of Action

The mechanism by which 1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to bind to specific receptors or enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings

  • Medicinal Chemistry : SF₅-substituted aromatics show 10–20% higher binding affinity to kinase targets compared to CF₃ analogues, attributed to enhanced hydrophobic interactions .
  • Material Science : Polymers incorporating 1,3-Difluoro-5-(SF₅)benzene demonstrate 15–20% higher thermal degradation thresholds (Td > 300°C) .
  • Synthetic Utility : The nitro-substituted SF₅ benzene derivative achieves 90% yield in NAS reactions, versus 60–70% for the difluoro variant .

Biological Activity

1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzene is a fluorinated aromatic compound that has garnered attention in recent years due to its unique chemical properties and potential biological activities. The presence of both difluoro and pentafluorosulfanyl groups enhances the compound's stability and reactivity, making it a subject of interest in medicinal chemistry and material science.

  • Chemical Formula: C₆H₃F₂S₅
  • Molecular Weight: 292.14 g/mol
  • Structure: The compound features a benzene ring with two fluorine atoms at the 1 and 3 positions and a pentafluorosulfanyl group at the 5 position. This configuration contributes to its unique electronic properties.

Biological Activity

The biological activity of 1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzene has been investigated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives of pentafluorosulfanyl compounds have shown efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzeneTBDE. coli, S. aureus
Pentafluorosulfanyl derivative A62.5E. coli
Pentafluorosulfanyl derivative B78.12S. aureus

Antifungal Activity

In vitro studies have suggested that this compound may also possess antifungal properties, particularly against pathogenic fungi such as Candida albicans. The mechanism is thought to involve disruption of fungal cell membranes due to the high electronegativity of the fluorine atoms .

Anticancer Activity

The anticancer potential of fluorinated compounds has been well-documented, with some studies reporting that similar compounds can inhibit cancer cell proliferation. For example, in vitro assays demonstrated that certain fluorinated benzene derivatives exhibit cytotoxic effects on various cancer cell lines, including HeLa and A549 cells .

Table 2: Anticancer Activity of Related Compounds

Compound NameIC₅₀ (µg/mL)Cancer Cell Line
1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzeneTBDHeLa, A549
Fluorinated derivative C226HeLa
Fluorinated derivative D242.52A549

The biological activity of 1,3-Difluoro-5-(pentafluoro-lambda6-sulfanyl)benzene is hypothesized to stem from its ability to interact with specific molecular targets within bacterial and cancerous cells. The presence of electronegative fluorine atoms may facilitate interactions with enzymes or receptors critical for cell survival and proliferation .

Case Studies

  • Antibacterial Efficacy Against MRSA: A study examined the effectiveness of various fluorinated compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with pentafluorosulfanyl groups exhibited enhanced activity compared to non-fluorinated counterparts .
  • Cytotoxicity in Cancer Models: In a series of experiments assessing the cytotoxic effects on cancer cell lines, it was found that certain derivatives of difluorobenzene significantly reduced cell viability in a dose-dependent manner, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-difluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using fluorinated benzene derivatives. For example, substituting a nitro or bromo group with a pentafluorosulfanyl (SF₅) moiety under controlled conditions. A key step involves activating the aromatic ring with electron-withdrawing groups (e.g., nitro) to facilitate NAS. Optimization includes using anhydrous solvents (e.g., CF₃CH₂OH) and boron-based catalysts (e.g., tris(pentafluorophenyl)borane) to enhance reaction efficiency . Reduction of nitro intermediates can be achieved with SnCl₂·2H₂O in ethanol under reflux, followed by alkaline extraction to isolate the product .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Post-synthesis purification typically employs silica gel column chromatography with hexane/ethyl acetate gradients. Structural validation requires ¹⁹F NMR and ¹H NMR to confirm fluorine substitution patterns and aromatic proton environments. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further verify molecular weight and functional groups. For example, the SF₅ group exhibits distinct ¹⁹F NMR signals between δ +80 to +90 ppm .

Q. What precautions are necessary when handling fluorinated intermediates in this synthesis?

  • Methodological Answer : Fluorinated compounds often require inert atmospheres (e.g., N₂/Ar) due to moisture sensitivity. Use fluorinated solvents (e.g., CF₃CH₂OH) to prevent decomposition. Safety measures include PPE for handling corrosive reagents like SnCl₂ and boron trifluoride etherates. Reaction quenching with cold NaOH solutions minimizes exothermic side reactions .

Q. How does the electron-withdrawing SF₅ group influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The SF₅ group strongly deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. For coupling reactions (e.g., Suzuki-Miyaura), pre-functionalization with halogens (Br/I) is recommended. Computational studies (DFT) predict activation barriers for specific reaction pathways, aiding in reagent selection .

Advanced Research Questions

Q. What computational methods are effective in predicting the electronic properties of SF₅-substituted aromatics?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets accurately models charge distribution and frontier molecular orbitals (HOMO/LUMO). These calculations reveal the SF₅ group’s hyperconjugative effects, which stabilize the aromatic system and influence redox behavior. Comparative studies with SF₅ analogs (e.g., SF₅-terphenyls) validate computational models against experimental NMR/UV-Vis data .

Q. How can fluorination techniques be adapted to introduce SF₅ groups into complex polycyclic systems?

  • Methodological Answer : Late-stage fluorination using SF₅Cl or SF₅Br under photoredox catalysis (e.g., Ir(ppy)₃) enables regioselective SF₅ incorporation. For sterically hindered systems, microwave-assisted synthesis reduces reaction times and improves yields. Solvent-free conditions or ionic liquids (e.g., [BMIM][PF₆]) minimize side reactions .

Q. What strategies resolve contradictions in reported crystallographic data for SF₅-aromatics?

  • Methodological Answer : Discrepancies in bond angles/ligand geometries often arise from varying crystallization solvents (e.g., hexane vs. DCM) or temperature gradients. Single-crystal X-ray diffraction paired with Hirshfeld surface analysis clarifies packing effects. For example, SF₅···π interactions in terphenyl derivatives may distort bond lengths, requiring correction via multipole refinement models .

Q. How can structure-activity relationships (SAR) guide the design of SF₅-based bioactive molecules?

  • Methodological Answer : SAR studies correlate SF₅’s electronegativity and lipophilicity (LogP ≈ 4.05) with membrane permeability. In vitro assays (e.g., kinase inhibition) paired with molecular docking identify optimal substitution patterns. For instance, SF₅-terphenyls exhibit enhanced binding to hydrophobic enzyme pockets compared to CF₃ analogs .

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